
Bismuth germanium oxide
Description
Bi₄Ge₃O₁₂ (BGO)
Bi₁₂GeO₂₀
- Space Group : I23 (No. 197)
- Lattice Constant : $$ a = 1.01454 \, \text{nm} $$, $$ Z = 2 $$
- Optical Properties : Exhibits high electro-optic coefficients ($$ r_{41} = 4.1 \, \text{pm/V} $$) and optical isotropy in the absence of external fields.
Symmetry Reduction in Doped Systems : Heavy doping (e.g., Dy³⁺) disrupts cubic symmetry, as observed in Bi₃.₉₉₆Dy₀.₀₀₄Ge₃O₁₂, where Dy³⁺ induces localized trigonal distortions.
Defect Structures and Vacancy Formation in Bi₄Ge₃O₁₂
Defects in Bi₄Ge₃O₁₂ significantly influence scintillation efficiency and radiation resistance. Key findings include:
Intrinsic Defects
- Bi₆ₑ Antisites : The most thermodynamically stable defect, forming when Bi³⁺ occupies Ge⁴⁺ sites. This antisite introduces mid-gap states, reducing charge carrier mobility.
- Oxygen Vacancies ($$ V_O $$) : Promote non-radiative recombination, degrading luminescence. Formation energy decreases in rare-earth-doped systems.
Bismuth Vacancies ($$ V_{Bi} $$)
- Luminescence Enhancement : Bi vacancies in Bi₃.₆Ge₃O₁₂ increase radiative transition probabilities by distorting the local crystal field around Bi³⁺.
- Radiation Resistance : Bi-deficient samples retain ~80% luminescence intensity after 50 hours of UV irradiation, versus 60% in stoichiometric Bi₄Ge₃O₁₂.
Local Structural Features in Dy³⁺-Doped Crystals: X-ray and Synchrotron Diffraction Insights
Dysprosium doping alters local coordination environments, as revealed by single-crystal X-ray and synchrotron powder diffraction:
Low Dy³⁺ Concentration (0.1 wt% Dy₂O₃)
High Dy³⁺ Concentration (1.0 wt% Dy₂O₃)
- Composition : (Bi₃.₉₅₂Dy₀.₀₄₈)Ge₃O₁₂
- Structural Changes : Dy³⁺ adopts a semi-octahedral DyO₅ configuration, while Bi³⁺ occupies a distorted BiO₆ site. Synchrotron data confirm increased lattice strain ($$ \epsilon = 0.012 $$).
Electronic Impact : Dy³⁺ doping introduces shallow traps, modifying luminescence decay kinetics without altering emission wavelengths.
Phase Competition and Symmetry Reduction in Heavily Doped Systems
Heavy doping ($$ >1 \, \text{wt\%} $$) destabilizes the cubic Bi₄Ge₃O₁₂ phase, favoring competing polymorphs:
Phase Segregation
Defect-Mediated Phase Stability
- Bi₆ₑ Antisites : Stabilize the cubic phase up to 5% Dy³⁺ doping by compensating lattice strain. Beyond this threshold, Bi₂GeO₅ becomes energetically favorable.
Key Data Tables
Table 1 : Structural Parameters of this compound Phases
Property | Bi₄Ge₃O₁₂ | Bi₁₂GeO₂₀ |
---|---|---|
Space Group | I43d | I23 |
Lattice Constant (nm) | 1.0513 | 1.01454 |
Density (g/cm³) | 7.12 | 9.22 |
Band Gap (eV) | 4.1 | 3.8 |
Primary Application | Scintillation | Electro-optics |
Table 2 : Defect Formation Energies in Bi₄Ge₃O₁₂
Defect Type | Formation Energy (eV) | Impact on Properties |
---|---|---|
Bi₆ₑ Antisite | 1.2 | Mid-gap states, charge trapping |
$$ V_O $$ | 2.8 | Non-radiative recombination |
$$ V_{Bi} $$ | 3.5 | Enhanced luminescence, radiation resistance |
Propriétés
Numéro CAS |
12233-56-6 |
---|---|
Formule moléculaire |
BiGeH2O |
Poids moléculaire |
299.63 g/mol |
InChI |
InChI=1S/Bi.Ge.H2O/h;;1H2 |
Clé InChI |
SXVRBUAKJQRNTO-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.[Ge].[Ge].[Ge].[Bi].[Bi].[Bi].[Bi] |
SMILES canonique |
O.[Ge].[Bi] |
Autres numéros CAS |
12233-56-6 |
Synonymes |
ismuth germanate bismuth germanium oxide bismuth germanium oxide (Bi12-Ge-O20) |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bismuth germanium oxide can be synthesized through the dispersion of molten bismuth mixed with germanium oxide powder in a rotating reactor, followed by oxidation with oxygen. This method results in a source material containing various germanates, which improves the reactivity of the components during the homogenization process before crystal growth .
Industrial Production Methods: Commercially, this compound crystals are typically grown using the Czochralski process. This method involves melting the raw materials at high temperatures (around 1100°C) and slowly pulling a seed crystal from the melt to form large, high-quality crystals. The process allows for the production of crystals in various shapes, such as cuboids or cylinders .
Analyse Des Réactions Chimiques
Types of Reactions: Bismuth germanium oxide primarily undergoes oxidation and reduction reactions. It is also involved in photoconductive and electro-optical processes due to its unique properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at high temperatures.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen or carbon monoxide under controlled conditions.
Major Products: The major products formed from these reactions include various germanates and oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Scintillation Detection
Overview:
BGO is widely recognized for its scintillation properties, making it a crucial material in radiation detection.
Key Characteristics:
- Scintillation Efficiency: BGO emits approximately 8500 photons per MeV of absorbed radiation, with a peak emission wavelength around 480 nm .
- Radiation Hardness: It maintains stability under high radiation doses, making it suitable for long-term applications in harsh environments .
Applications:
- Medical Imaging: BGO crystals are extensively used in positron emission tomography (PET) detectors due to their high energy resolution and efficiency in detecting gamma rays .
- Nuclear Physics: Employed in particle physics experiments for gamma pulse spectroscopy, BGO detectors are essential for measuring high-energy particles .
- Aerospace and Geology: Utilized in geological exploration and aerospace physics for detecting cosmic and environmental radiation .
Biomedical Applications
Nanoparticle Development:
Recent studies have explored the synthesis of BGO nanoparticles for potential biomedical uses.
Properties:
- Biocompatibility: BGO nanoparticles have shown promise in interacting with biological fluids, such as blood serum and urine, indicating their potential for medical diagnostics .
- Functionalization: These nanoparticles can be functionalized with antibodies to enhance specificity for cancer cell detection, demonstrating their applicability in targeted therapies and diagnostics .
Case Study:
A study demonstrated the successful synthesis of BGO nanoparticles that were tested for their ability to detect human cancer cells. The interaction of these nanoparticles with various biological matrices was evaluated, showcasing their potential as biolabels in medical applications .
Optical Applications
Electro-Optical Properties:
BGO exhibits significant electro-optical effects, particularly in its sillenite form (BiGeO), which is useful for various optical technologies.
Applications:
- Nonlinear Optics: BGO is utilized in the fabrication of Pockels cells, which are essential components in laser technology and optical switching devices due to their ability to modulate light based on electric fields .
- Photonic Devices: The photorefractive properties of BGO make it suitable for applications in spatial light modulators and real-time holography. It can be used to create adaptive systems for ultrashort laser pulse correction .
Advanced Material Synthesis
Hydrothermal Synthesis:
Innovative methods such as hydrothermal synthesis have been developed to produce high-yield BGO crystals with desirable properties.
Process Overview:
- A bismuth precursor (e.g., bismuth nitrate) is dissolved alongside germanium dioxide in water and subjected to elevated temperatures to synthesize eulytite phase BGO crystals efficiently .
Significance:
The synthesized materials exhibit enhanced air stability and radioluminescence response, which are critical for medical imaging applications and other scientific research areas .
Summary Table of Applications
Application Area | Specific Use Case | Key Properties |
---|---|---|
Medical Imaging | PET detectors | High scintillation efficiency |
Particle Physics | Gamma pulse spectroscopy | Radiation hardness |
Biomedical Research | Cancer cell detection using nanoparticles | Biocompatibility |
Nonlinear Optics | Pockels cells | Strong electro-optical effects |
Photonic Devices | Spatial light modulators | Photorefractive properties |
Mécanisme D'action
The mechanism by which bismuth germanium oxide exerts its effects is primarily through its scintillation properties. When irradiated by X-rays or gamma rays, the compound emits photons of specific wavelengths, which are then detected and analyzed. The molecular targets involved include the bismuth and germanium atoms, which interact with the incoming radiation to produce scintillation. The pathways involved include the absorption of high-energy radiation and the subsequent emission of lower-energy photons .
Comparaison Avec Des Composés Similaires
Bismuth Silicate (Bi₄Si₃O₁₂)
- Structure and Synthesis : Bismuth Silicate (BSO) shares a similar cubic eulytite structure with BGO but replaces germanium with silicon. It is synthesized via solid-state reactions at high temperatures (>1000°C) .
- Optical Properties : BSO has a slightly lower density (6.79 g/cm³) and a comparable scintillation yield. However, BGO’s higher effective atomic number (Z = 75) provides superior stopping power for gamma rays, making it more suitable for high-energy radiation detection .
- Applications : Both materials are used in scintillators, but BGO dominates medical imaging due to its stability and radiation resistance.
Bismuth Oxide (Bi₂O₃)
- Polymorphs and Band Gap: Bismuth Oxide exists in α (monoclinic), β (tetragonal), and γ (cubic) phases, with band gaps ranging from 2.5–3.2 eV, significantly lower than GeO₂ (5.63 eV) . In contrast, BGO’s band gap (~4.3 eV) is intermediate, balancing optical transparency and scintillation efficiency.
- Luminescence : In bismuth-germanate glasses, increasing Bi₂O₃ content shifts the absorption edge to longer wavelengths (340–425 nm) and alters luminescent centers from =Bi···Ge≡ to =Bi···Bi=, reducing photoluminescence intensity at ~1300 nm .
- Applications : Bi₂O₃ is used in nuclear shielding (due to its high Z = 83) and optoelectronics, whereas BGO is specialized for scintillation .
Metastable Bismuth Germanates (Bi₂GeO₅ and Bi₂Ge₃O₉)
- Structure and Stability : Bi₂GeO₅ is metastable with ferroelectric properties, while Bi₂Ge₃O₉ and Bi₄Ge₃O₁₂ (BGO) are stable. The latter forms at lower synthesis temperatures (1050–1100°C) when precursors are pretreated with ammonia, enhancing reactivity .
- Functional Properties: Bi₂GeO₅’s ferroelectricity contrasts with BGO’s non-ferroelectric but superior scintillation behavior.
Table 1: Key Properties of Bismuth Germanium Oxide and Related Compounds
Bismuth-Containing Glasses
- Composition Effects: In Bi₂O₃-GeO₂ glasses, increasing Bi₂O₃ (up to 50 mol%) reduces the synthesis temperature (1300°C → 1100°C) and weakens Ge–O bonds, promoting non-bridging oxygen ions. This structural rearrangement diminishes photoluminescence at ~1300 nm but enhances UV absorption .
- Luminescent Centers : At low Bi₂O₃ concentrations, =Bi···Ge≡ centers dominate, while =Bi···Bi= centers form at higher concentrations, altering emission profiles .
Activité Biologique
Bismuth germanium oxide (BGO), specifically in its eulytite phase (E-BGO: Bi(GeO)), has garnered attention for its unique properties and potential applications in various fields, including medicine and materials science. This article explores the biological activity of BGO, focusing on its antimicrobial properties, interactions with biological systems, and potential therapeutic applications.
BGO is synthesized through hydrothermal methods, which involve dissolving bismuth and germanium precursors in water and subjecting the solution to elevated temperatures. This process yields materials with distinct crystalline structures that exhibit specific optical and luminescent properties, making them suitable for various applications, including scintillation in medical imaging .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of bismuth compounds, particularly against Helicobacter pylori, a bacterium linked to gastrointestinal diseases. BGO exhibits a multi-targeted mode of action against H. pylori by disrupting essential metabolic pathways and inhibiting virulence factors. For instance, research indicates that bismuth can downregulate key virulence proteins such as CagA and VacA, impair flagella assembly, and disrupt antioxidant enzyme functions in H. pylori .
Case Study: BGO Against H. pylori
In a study conducted by Yao et al., proteomic and metabolomic analyses revealed that BGO significantly inhibited H. pylori growth in vitro. The compound's mechanism involved:
- Downregulation of Virulence Factors : Reduction in expression of CagA and VacA.
- Disruption of Flagella Assembly : Impeding bacterial colonization.
- Inhibition of Antioxidant Enzymes : Compromising the bacterium's defense against oxidative stress.
These findings suggest that BGO can effectively target multiple pathways within H. pylori, offering a promising approach for developing new therapeutic agents .
Interaction with Biological Systems
Bismuth ions (Bi) demonstrate low bioavailability when administered orally; less than 1% is absorbed, leading to minimal systemic toxicity . The body efficiently detoxifies Bi through mechanisms involving glutathione (GSH) conjugation and multidrug-resistant proteins (MRP), which transport bismuth conjugates into cellular vesicles for elimination.
Table 1: Summary of Biological Activities of BGO
Activity | Mechanism | Target Organisms |
---|---|---|
Antimicrobial against H. pylori | Disruption of metabolic pathways; downregulation of virulence factors | H. pylori |
Inhibition of respiratory enzymes | Inactivation of F1-ATPase and urease | Various bacteria |
Induction of oxidative stress | Binding to key enzymes affecting bacterial pH-buffering ability | Pathogenic bacteria |
Potential Therapeutic Applications
The unique properties of BGO not only position it as a candidate for antimicrobial therapies but also suggest its utility in medical imaging as a scintillator due to its favorable radioluminescence characteristics . The stability and luminescent response of E-BGO make it an attractive option for enhancing proton computed tomography (CT) imaging techniques .
Q & A
Basic Research Questions
Q. What established methods are recommended for synthesizing high-purity Bi₄Ge₃O₁₂ in laboratory settings?
- Methodological Answer : Hydrothermal synthesis is a robust approach. Dissolve bismuth precursors (e.g., Bi(NO₃)₃·5H₂O) and germanium precursors in deionized water under controlled pH. Heat the solution to 160–200°C for 12–48 hours in a Teflon-lined autoclave to crystallize the eulytite phase. Post-synthesis, rinse with ethanol and dry at 80°C. Characterization via XRD and SEM ensures phase purity and morphology .
Q. Which characterization techniques are critical for verifying the structural integrity of Bi₄Ge₃O₁₂ crystals?
- Methodological Answer :
- X-ray Diffraction (XRD) : Confirm the eulytite structure (JCPDS 34-0196) and detect secondary phases.
- Scanning Electron Microscopy (SEM) : Analyze grain size and surface homogeneity.
- Photoluminescence Spectroscopy : Measure emission spectra to assess defect states, especially in doped systems.
- FTIR/Raman Spectroscopy : Identify Ge-O and Bi-O bonding vibrations (e.g., ~550 cm⁻¹ for Ge-O-Ge bridges) .
Q. What safety protocols are essential for handling Bi₄Ge₃O₁₂ in laboratory environments?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Store waste separately in labeled containers for professional disposal. Avoid contact with oxidizing agents (e.g., HNO₃) to prevent reactive byproducts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in luminescence properties of rare earth-doped Bi₄Ge₃O₁₂ systems?
- Methodological Answer :
- Doping Homogeneity : Use co-precipitation or sol-gel methods to ensure uniform rare earth (e.g., Er³⁺, Eu³⁺) distribution.
- Thermal Annealing : Optimize post-synthesis annealing (e.g., 800°C for 2 hours) to reduce quenching centers.
- Cross-Validation : Compare luminescence data across multiple techniques (e.g., photoluminescence vs. cathodoluminescence) to isolate measurement artifacts .
Q. What experimental strategies optimize Bi₄Ge₃O₁₂’s performance in high-energy physics detectors?
- Methodological Answer :
- Scintillator Calibration : Calibrate BGO detectors using standard gamma sources (e.g., ¹³⁷Cs) to establish energy resolution (<10% at 662 keV).
- Background Reduction : Shield detectors with lead or copper to minimize cosmic ray interference.
- Temperature Control : Stabilize operating temperatures (±1°C) to mitigate thermal drift in signal output .
Q. How does crystal growth methodology influence optical homogeneity in Bi₄Ge₃O₁₂ for photonic applications?
- Methodological Answer :
- Czochralski vs. Hydrothermal Growth : Czochralski yields larger single crystals but may introduce striations; hydrothermal growth offers better stoichiometry control.
- Post-Growth Polishing : Use diamond-tipped tools to achieve sub-nanometer surface roughness for low-loss waveguides.
- Optical Activity Analysis : Measure Faraday rotation and birefringence using polarized light (430–800 nm) to quantify crystal anisotropy .
Q. What methodologies enhance radiation shielding efficiency in Bi₄Ge₃O₁₂-based composites?
- Methodological Answer :
- Composite Design : Blend Bi₄Ge₃O₁₂ with high-Z additives (e.g., PbO or WO₃) to improve gamma attenuation.
- Neutron Shielding : Incorporate boron-rich matrices (e.g., B₄C) to capture thermal neutrons.
- Simulation-Driven Optimization : Use Monte Carlo codes (e.g., GEANT4) to model shielding performance against mixed radiation fields .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on Bi₄Ge₃O₁₂’s thermal stability in composite systems?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Conduct TGA in inert and oxidizing atmospheres to identify decomposition thresholds.
- In Situ XRD : Monitor phase transitions during heating (25–1000°C) to detect metastable intermediates.
- Cross-Study Comparison : Reconcile synthesis conditions (e.g., precursor purity, heating rates) across studies to isolate variables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.